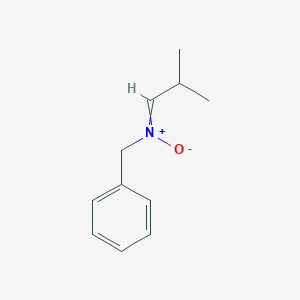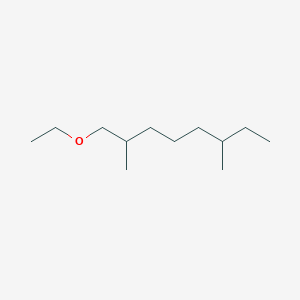![molecular formula C6H10Cl2O2 B14298967 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane CAS No. 112176-30-4](/img/structure/B14298967.png)
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane is an organic compound with the molecular formula C6H10Cl2O2. This compound is characterized by the presence of a dichloroethenyl group attached to a methoxypropane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane typically involves the reaction of 2,2-dichloroethanol with methoxypropane under specific conditions. The reaction is usually catalyzed by an acid to facilitate the formation of the ether linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dichloroethenyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroethenyl group into various molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane involves its interaction with specific molecular targets. The dichloroethenyl group can undergo various chemical transformations, which can affect the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions are still being studied to fully understand the compound’s effects.
Comparison with Similar Compounds
2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane can be compared with other similar compounds, such as:
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions and has a similar methoxypropane backbone.
2-Methoxyethanol: This compound is used as a solvent and has a similar methoxy group but lacks the dichloroethenyl group.
The uniqueness of this compound lies in its dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
112176-30-4 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
2-(2,2-dichloroethenoxymethoxy)propane |
InChI |
InChI=1S/C6H10Cl2O2/c1-5(2)10-4-9-3-6(7)8/h3,5H,4H2,1-2H3 |
InChI Key |
VYXIDBXHYDIIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCOC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


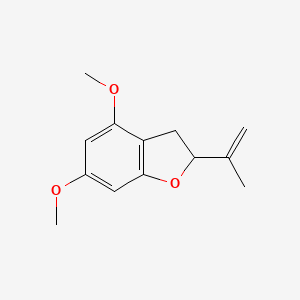
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)

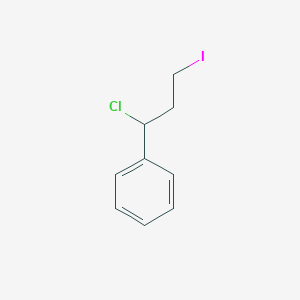
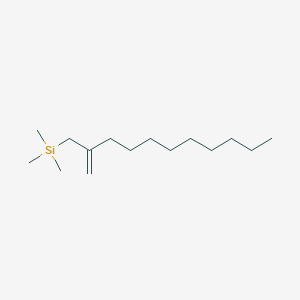
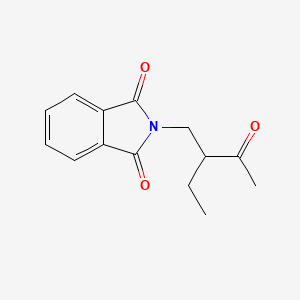
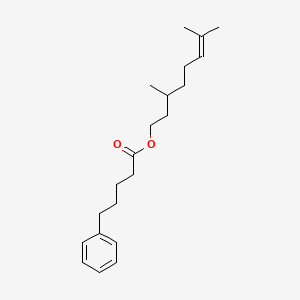


![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

